molecular formula C13H15N5O2 B2929898 3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine CAS No. 2379947-74-5

3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine

Cat. No.: B2929898
CAS No.: 2379947-74-5
M. Wt: 273.296
InChI Key: IZYVGMPWUNPWNZ-UHFFFAOYSA-N
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Description

3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound featuring a triazole ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction control to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group attached to the triazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine is unique due to its combination of three distinct rings, which confer specific chemical reactivity and biological activity not found in simpler triazole derivatives.

Properties

IUPAC Name

(1-methyltriazol-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-17-8-12(15-16-17)13(19)18-6-10(7-18)9-20-11-3-2-4-14-5-11/h2-5,8,10H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYVGMPWUNPWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CC(C2)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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